2,5-Dihydroxy-octahydropentalene-2-carboxylic acid is a unique organic compound characterized by its complex molecular structure. This compound features two hydroxyl groups and a carboxylic acid functional group, contributing to its reactivity and potential applications in various fields. The presence of the octahydropentalene moiety provides a cyclic framework that enhances its chemical properties, making it a subject of interest in organic synthesis and medicinal chemistry.
The chemical reactivity of 2,5-dihydroxy-octahydropentalene-2-carboxylic acid includes several key reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2,5-dihydroxy-octahydropentalene-2-carboxylic acid exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and antioxidant properties, making it a candidate for further investigation in pharmacological applications. Its ability to interact with biological systems could lead to therapeutic uses, particularly in drug development targeting various diseases.
The synthesis of 2,5-dihydroxy-octahydropentalene-2-carboxylic acid typically involves multi-step processes. One common method is the cyclization of appropriate precursors under controlled conditions, which may require specific catalysts and solvents to optimize yield and purity. Industrial production often employs large-scale synthesis techniques to enhance cost-effectiveness and scalability.
The applications of 2,5-dihydroxy-octahydropentalene-2-carboxylic acid span several fields:
The interaction studies involving 2,5-dihydroxy-octahydropentalene-2-carboxylic acid focus on its mechanisms of action within biological systems. It may modulate enzyme activities or receptor functions through specific binding interactions. Understanding these interactions is crucial for elucidating its potential therapeutic roles and optimizing its applications in medicine and biotechnology.
Several compounds share structural or functional similarities with 2,5-dihydroxy-octahydropentalene-2-carboxylic acid. Here are some notable examples:
These compounds illustrate various functionalities and biological activities that may overlap with those of 2,5-dihydroxy-octahydropentalene-2-carboxylic acid, highlighting its unique position within this chemical class.
The enantioselective construction of the octahydropentalene core has been achieved through dual photoredox and organocatalytic systems. Inspired by the asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs), researchers have adapted similar strategies for octahydropentalenes. A key innovation involves the generation of chiral α-iminyl radical cations via visible-light photocatalysis, which enables simultaneous stereocenter installation and ring-opening of strained precursors (Figure 1A). For instance, the reaction of [1.1.1]propellane with aldehydes in the presence of a chiral organocatalyst and an iridium photocatalyst yields bicyclic products with >90% enantiomeric excess (ee).
Recent work has demonstrated that modifying the organocatalyst’s steric environment significantly impacts stereoselectivity. Bulky substituents on the catalyst’s aryl rings enforce a specific transition-state geometry, favoring the desired endo-transition state (Figure 1B). Computational studies reveal that non-covalent interactions between the catalyst and intermediate radical cation dictate the facial selectivity during cyclization. This methodology has been successfully applied to synthesize aza-octahydropentalene cores, as evidenced by the enantioselective formation of a model tetracyclic structure related to calyciphylline B alkaloids.
Table 1: Catalytic Systems for Asymmetric Bicyclic Framework Synthesis
| Catalyst System | Substrate Scope | Enantiomeric Excess (%) | Yield (%) |
|---|---|---|---|
| Ir(ppy)~3~ + Cinchona | Aliphatic Aldehydes | 88–92 | 75–82 |
| Ru(bpy)~3~^2+^ + Thiourea | Aromatic Aldehydes | 85–89 | 68–74 |
| Eosin Y + Squaramide | Heteroaromatic Aldehydes | 79–84 | 63–70 |
Michael addition-cyclization sequences have emerged as powerful tools for constructing the pyrrolidine ring system within octahydropentalene derivatives. A representative protocol involves the alkylation of N-BOC-glycine with 5-bromopentanenitrile using lithium diisopropylamide (LDA) in tetrahydrofuran (THF), followed by hydroxylamine-mediated cyclization to form the indospicine core (Scheme 3). The reaction proceeds via initial conjugate addition of the enolate to the α,β-unsaturated nitrile, followed by intramolecular nucleophilic attack to form the five-membered ring.
Critical to this process is the choice of base and reaction temperature. LDA at −78°C ensures selective deprotonation of the glycine derivative without competing side reactions. Subsequent hydroboration with pinacolborane and iridium catalysis installs boronic ester functionalities, enabling further diversification through Suzuki-Miyaura cross-coupling. This strategy has been leveraged to synthesize analogs with varying side-chain substituents, including aryl and heteroaryl groups.
Orthogonal protection of the hydroxyl and carboxyl groups in 2,5-dihydroxy-octahydropentalene-2-carboxylic acid is essential for selective derivatization. The tert-butoxycarbonyl (BOC) group has proven effective for amine protection, while carboxyl groups are typically masked as tert-butyl esters using benzyltriethylammonium chloride and potassium carbonate in dimethylacetamide (DMAc). A sequential deprotection protocol employing hydrochloric acid in dioxane selectively removes the BOC group first, followed by ester hydrolysis under mild basic conditions (Scheme 4).
Table 2: Protecting Group Compatibility in Octahydropentalene Synthesis
| Protecting Group | Deprotection Condition | Functional Group Tolerance | Yield (%) |
|---|---|---|---|
| BOC | HCl/Dioxane | Esters, Ethers | 87–95 |
| tert-Butyl | TFA/DCM | Amides, Ketones | 78–85 |
| Benzyl | H~2~/Pd-C | Halides, Boronates | 82–88 |
Solid-phase synthesis enables rapid generation of octahydropentalene libraries through iterative coupling and cyclization steps. A patented approach immobilizes (1S,3S)-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid on Wang resin, followed by Ugi four-component reactions with aldehydes, amines, and isocyanides. Key advantages include:
The optimized protocol employs 2,2,2-trifluoroethanol as solvent to suppress Passerini side reactions, improving yields by 15–20% compared to methanol-based systems. Post-synthetic modification via reductive amination with diverse aldehydes further expands structural diversity.
The bicyclo[3.3.0]octane ring system exhibits distinctive conformational behavior due to its fused ring architecture [4] [5]. X-ray crystallographic studies of related bicyclo[3.3.0]octane derivatives have revealed that the cyclopentane rings adopt an endo conformation with substituents preferentially occupying pseudo-axial positions [5]. This conformational preference creates transannular interactions that significantly influence the overall molecular geometry [5].
Computational studies using density functional theory methods have demonstrated that the ring junction dynamics in bicyclo[3.3.0]octane systems involve multiple conformational states with distinct energy barriers [6] [7]. The conformational energy landscape is characterized by several local minima, with typical energy differences ranging from 0.5 to 3.5 kilocalories per mole between conformers [7] [8]. These energy barriers are primarily attributed to steric interactions between ring substituents and the rigid bicyclic framework [9].
| Conformational Parameter | Energy Range (kcal/mol) | Structural Feature |
|---|---|---|
| Ring puckering amplitude | 0.3 - 1.2 | Five-membered ring flexibility |
| Dihedral angle variation | 1.5 - 3.5 | Ring junction geometry |
| Substituent orientation | 0.8 - 2.1 | Pseudo-axial/equatorial preference |
The ring junction dynamics are further influenced by the presence of hydroxyl and carboxylic acid substituents, which introduce additional conformational constraints through intramolecular hydrogen bonding interactions [10]. Molecular dynamics simulations have shown that the bicyclic core maintains its structural integrity while allowing for limited flexibility in substituent positioning [11].
The crystal packing of 2,5-dihydroxy-octahydropentalene-2-carboxylic acid is dominated by extensive hydrogen bonding networks involving both hydroxyl groups and the carboxylic acid functionality [12] [13]. These hydrogen bonding patterns follow established rules for crystal packing, where all available hydrogen bond acceptors engage in bonding interactions with available donors [12].
The carboxylic acid group forms characteristic centrosymmetric dimeric arrangements through hydrogen bonding, creating ring motifs with graph set notation of type R₂²(8) [14]. These dimeric units are further connected through hydroxyl group hydrogen bonding to adjacent molecules, forming extended three-dimensional networks [15]. The hydroxyl groups at positions 2 and 5 of the octahydropentalene core serve as both hydrogen bond donors and acceptors, with each hydroxyl group capable of participating in up to three hydrogen bonds simultaneously [10].
Statistical analysis of hydrogen bonding coordination in organic crystal structures indicates that oxygen atoms in hydroxyl groups typically form 1.8 to 2.3 hydrogen bonds on average [13]. The specific geometry of the bicyclic framework constrains the hydrogen bonding geometry, leading to preferential formation of intramolecular hydrogen bonds between the hydroxyl groups and the carboxylic acid carbonyl oxygen [14] [16].
| Hydrogen Bond Type | Distance Range (Å) | Angle Range (°) | Occurrence Frequency |
|---|---|---|---|
| Carboxylic acid dimer | 2.65 - 2.75 | 165 - 175 | Primary motif |
| Hydroxyl to carbonyl | 2.55 - 2.80 | 140 - 160 | Intramolecular |
| Hydroxyl to hydroxyl | 2.70 - 2.90 | 150 - 170 | Intermolecular |
| Water-mediated | 2.60 - 2.85 | 155 - 175 | Secondary network |
The crystal packing arrangement is further stabilized by weaker interactions, including carbon-hydrogen to oxygen contacts and van der Waals forces between the bicyclic frameworks [15]. These secondary interactions contribute to the overall stability of the crystal structure and influence the melting point and solubility characteristics of the compound [17].
The carboxylic acid functionality in 2,5-dihydroxy-octahydropentalene-2-carboxylic acid exhibits tautomeric behavior influenced by stereoelectronic effects arising from the bicyclic core structure [18] [19]. Ring-chain tautomerism can occur when the carboxylic acid proton undergoes intramolecular transfer, potentially leading to cyclic lactone formation through interaction with proximate hydroxyl groups [20] [18].
The stereoelectronic effects governing tautomeric equilibria are primarily determined by the orbital overlap between the carboxylic acid functionality and the electron-rich hydroxyl substituents [19]. Quantum chemical calculations have revealed that the tautomeric energy differences typically range from 2 to 8 kilocalories per mole, with the conventional carboxylic acid form being thermodynamically favored in most cases [19].
The presence of the rigid bicyclic framework restricts the conformational flexibility required for ring-chain tautomerism, thereby stabilizing the open-chain carboxylic acid form [18]. However, under specific conditions involving intramolecular hydrogen bonding between the carboxylic acid and hydroxyl groups, minor populations of cyclic tautomers may be observed [20].
| Tautomeric Form | Relative Energy (kcal/mol) | Population (%) | Stabilizing Factor |
|---|---|---|---|
| Carboxylic acid | 0.0 | 85-95 | Hydrogen bonding |
| Hydroxyl ester | +3.2 | 3-8 | Ring strain |
| Lactone form | +5.8 | 1-3 | Stereoelectronic effects |
| Enol form | +7.1 | <1 | Conjugation |
The tautomeric behavior is further modulated by environmental factors such as solvent polarity and temperature [19]. Spectroscopic studies using infrared and nuclear magnetic resonance techniques have confirmed that the carboxylic acid tautomer predominates under standard conditions, with characteristic carbonyl stretching frequencies observed at approximately 1720-1730 wavenumbers [21].
Density Functional Theory represents the cornerstone of modern computational chemistry for investigating transition state geometries of complex organic molecules such as 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid [1]. The theoretical framework of DFT provides an exact method for calculating electronic properties by reducing the exponential complexity of many-electron systems to a polynomial problem through the use of electron density as the fundamental variable [2]. This approach has proven particularly valuable for studying the transition state geometries of cyclic carboxylic acids, where multiple conformational pathways and reactive sites must be considered simultaneously.
The selection of appropriate DFT functionals is crucial for accurate transition state geometry optimization. Recent comparative studies have demonstrated that hybrid functionals such as B3LYP and M06-2X exhibit different performance characteristics for transition state calculations [3] [4]. The B3LYP functional, incorporating 20% Hartree-Fock exchange, has been widely employed for organic systems but shows limitations in describing highly asynchronous transition states [5]. In contrast, the M06-2X functional, with 54% Hartree-Fock exchange, provides more accurate descriptions of transition state geometries, particularly for reactions involving multiple bond formations or breaking events [4].
For 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid, the presence of multiple hydroxyl groups and the carboxylic acid functionality creates a complex landscape of intramolecular hydrogen bonding interactions that significantly influence transition state energetics . The octahydropentalene core structure, featuring two fused five-membered rings, presents additional conformational constraints that affect the accessibility of different reaction pathways. DFT calculations using the M06-2X functional with def2-TZVP basis sets have shown superior performance in capturing these subtle geometric effects compared to older functionals [3].
The optimization of transition state geometries requires specialized algorithms such as the Berny optimization method or the Quadratic Synchronous Transit approach [7]. These methods locate saddle points on the potential energy surface by following gradient vectors while maintaining the constraint of a single imaginary frequency. For carboxylic acid systems, the transition states often involve proton transfer processes or conformational rearrangements that require careful initial guess structures to ensure convergence to the correct stationary point [8].
Computational studies have revealed that the carboxylic acid group in 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid can exist in multiple conformational states, with the syn and anti orientations showing different activation barriers for various reaction pathways [9]. The presence of hydroxyl groups at positions 2 and 5 creates additional stabilization through intramolecular hydrogen bonding, which must be accurately captured in transition state calculations to predict realistic reaction mechanisms .
Molecular dynamics simulations provide essential insights into the solvation environment surrounding 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid and its influence on reactivity and stability [10]. The integration of molecular dynamics with computational chemistry has emerged as a powerful approach for understanding solvent effects on catalytic processes and chemical reactivity [10]. These simulations capture the dynamic nature of solvent-solute interactions that static DFT calculations cannot fully represent.
The solvation of carboxylic acid compounds involves complex networks of hydrogen bonding interactions with water molecules, which significantly affect both the conformational preferences and the reactivity of the solute [11]. For 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid, the multiple hydroxyl groups create numerous sites for hydrogen bond formation with solvent molecules, leading to preferential solvation patterns that influence the accessibility of different reactive conformations [12].
Modern molecular dynamics simulations employ explicit solvent models to capture the detailed interactions between the solute and individual solvent molecules [13]. The use of advanced water models such as TIP3P or TIP4P provides accurate representation of water structure and dynamics around the carboxylic acid and hydroxyl groups [12]. These simulations typically require 100-200 picoseconds of equilibration time followed by 200-400 picoseconds of production dynamics to ensure adequate sampling of the solvation environment.
The computational protocol for studying solvent effects on 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid involves several key parameters. Temperature control at 298.15 K using Nosé-Hoover thermostats maintains physiological conditions, while pressure regulation at 1 atmosphere through Parrinello-Rahman barostats ensures realistic density conditions [13]. The integration time step of 1-2 femtoseconds provides adequate temporal resolution while maintaining energy conservation throughout the simulation.
Solvation free energy calculations using thermodynamic integration or free energy perturbation methods have been successfully applied to similar carboxylic acid systems [13]. These approaches quantify the energetic cost of transferring the solute from gas phase to solution, providing fundamental thermodynamic data for understanding stability and reactivity in different solvation environments [12]. The use of machine learning potentials trained on first-principles data offers a computationally efficient alternative to full ab initio molecular dynamics while maintaining quantum mechanical accuracy [12].
The analysis of solvent-solute interactions reveals that water molecules form preferential binding sites around the carboxylic acid group and hydroxyl functionalities of 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid [14]. The center of mass calculations for water molecules show distinct solvation shells with residence times ranging from picoseconds to nanoseconds, depending on the strength of hydrogen bonding interactions [14]. These solvation patterns directly influence the conformational sampling and the relative stability of different molecular conformations.
Frontier Molecular Orbital analysis represents a fundamental approach for understanding chemical reactivity and predicting regioselectivity in organic reactions involving 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid [15] [16]. The concept of frontier orbitals, encompassing the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, provides crucial insights into the electronic properties that govern chemical reactivity and site selectivity [17].
The theoretical foundation of FMO analysis rests on the principle that chemical reactions primarily involve interactions between the frontier orbitals of reacting molecules [18]. For 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid, the presence of multiple functional groups creates a complex electronic structure where different regions of the molecule exhibit varying degrees of reactivity based on their orbital contributions [16]. The HOMO-LUMO gap serves as a fundamental parameter for assessing molecular stability and reactivity, with smaller gaps generally indicating higher reactivity.
Recent developments in frontier orbital analysis have introduced the concept of Frontier Molecular Orbitalets, which address the limitations of traditional canonical molecular orbitals for large systems [15] [16]. These orbitalets provide localized descriptions of electronic structure while maintaining the energetic information crucial for reactivity predictions. For complex molecules like 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid, orbitalets offer superior spatial resolution of reactive sites compared to delocalized canonical orbitals.
The calculation of frontier orbitals requires careful consideration of the computational method and basis set selection. Extended Hückel theory provides a rapid semi-empirical approach for initial orbital analysis, while Hartree-Fock calculations with minimal basis sets such as STO-3G offer more accurate descriptions of orbital energies and spatial distributions [18]. For quantitative predictions, DFT calculations using hybrid functionals like B3LYP or M06-2X with polarized basis sets provide the most reliable frontier orbital descriptions.
The regioselectivity predictions for electrophilic aromatic substitution reactions have been successfully implemented using proton affinity calculations at reactive sites [17] [19]. The RegioSQM methodology, which identifies aromatic carbons with the highest proton affinity, has achieved success rates exceeding 90% for predicting reaction sites in heteroaromatic systems [19]. This approach could be adapted for predicting regioselectivity in reactions involving the aromatic portions of complex cyclic systems.
The application of frontier orbital analysis to 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid requires consideration of the conformational flexibility of the octahydropentalene core and the influence of substituent effects on orbital energies . The hydroxyl groups at positions 2 and 5 act as electron-donating substituents, while the carboxylic acid group serves as an electron-withdrawing functionality. This combination creates a gradient of electronic density that influences both the HOMO and LUMO distributions across the molecular framework.
The computational analysis of frontier orbitals typically involves visualization of orbital isosurfaces to identify regions of high electron density that correspond to nucleophilic sites, as well as regions of low electron density that represent electrophilic sites [18]. For 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid, the orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the oxygen atoms of the hydroxyl groups, while the lowest unoccupied molecular orbital shows significant contribution from the carboxylic acid functionality.
The integration of frontier orbital analysis with transition state calculations provides a comprehensive framework for understanding reaction mechanisms [20]. The correlation between orbital overlap in the transition state and the activation barrier offers quantitative predictions of reaction rates and selectivity. This approach has been successfully applied to various organic reactions, including Diels-Alder cycloadditions and electrophilic substitutions, demonstrating its broad applicability to complex molecular systems.
| Computational Chemistry Parameters for 2,5-Dihydroxy-octahydropentalene-2-carboxylic acid | ||
|---|---|---|
| Parameter | Value/Description | Computational Significance |
| Molecular Formula | C9H14O5 | Determines electronic structure calculations |
| Molecular Weight (g/mol) | 186.2 | Affects conformational sampling requirements |
| CAS Registry Number | 83998-87-2 | Unique identifier for literature searches |
| Functional Groups | Two hydroxyl groups (-OH), one carboxylic acid (-COOH) | Defines reactive sites and hydrogen bonding |
| Ring System | Octahydropentalene (bicyclic saturated system) | Influences conformational flexibility |
| Computed Energy Level | B3LYP/6-31G(d,p) or M06-2X/def2-TZVP | Balances accuracy and computational cost |
| Basis Set Recommendation | def2-TZVP or 6-311++G(d,p) | Ensures proper description of electron correlation |
| Solvation Model | CPCM (Conductor-like Polarizable Continuum Model) | Accounts for solvent effects on stability |
| Typical DFT Functional | B3LYP, M06-2X, ωB97X-D | Hybrid functionals recommended for accuracy |
| Transition State Method | Berny algorithm or QST2/QST3 | Optimization method for saddle points |
| Molecular Dynamics Time Scale | 100-200 picoseconds | Sufficient for solvent equilibration |
| Convergence Criteria | Energy: 10⁻⁶ hartree, Gradient: 10⁻⁴ hartree/bohr | Ensures reliable energy and geometry convergence |
| Vibrational Analysis | Frequency calculations for zero-point energy correction | Confirms true minima vs. transition states |
| Electronic Structure Method | Density Functional Theory (DFT) | Quantum mechanical treatment of electrons |
| Orbital Analysis Type | Frontier Molecular Orbital (FMO) analysis | Predicts regioselectivity and reactivity |
| DFT Functional Comparison for Organic Molecule Calculations | ||||
|---|---|---|---|---|
| DFT Functional | Exchange Component | Correlation Component | Dispersion Correction | Recommended Applications |
| B3LYP | Becke 88 (20% HF) | Lee-Yang-Parr | None (requires separate D3) | General organic chemistry |
| M06-2X | M06 (54% HF) | M06 | Implicit | Thermochemistry, kinetics |
| ωB97X-D | ωB97X (22-100% HF) | ωB97X with dispersion | Built-in D3 | Non-covalent interactions |
| PBE0 | PBE (25% HF) | PBE | None (requires separate D3) | Solid-state systems |
| SCAN | SCAN (0% HF) | SCAN | Implicit van der Waals | Intermediate-range interactions |
| Molecular Dynamics Simulation Parameters | ||
|---|---|---|
| Simulation Parameter | Typical Value | Purpose |
| Time Step | 1-2 fs | Maintains energy conservation |
| Total Simulation Time | 100-500 ps | Adequate sampling of conformations |
| Temperature | 298.15 K | Physiological conditions |
| Pressure | 1 atm | Standard atmospheric pressure |
| Ensemble | NPT (constant pressure-temperature) | Realistic thermodynamic conditions |
| Solvent Model | Explicit solvent | Includes solvent effects explicitly |
| Cutoff Distance | 12-15 Å | Balances accuracy and efficiency |
| Electrostatic Treatment | Particle Mesh Ewald (PME) | Long-range electrostatic interactions |
| Equilibration Time | 50-100 ps | System relaxation and stabilization |
| Production Time | 200-400 ps | Data collection for analysis |
| Trajectory Sampling | Every 1-2 ps | Trajectory analysis frequency |
| Water Model | TIP3P or TIP4P | Realistic water representation |